molecular formula C21H20N4OS B11116387 4-(Morpholin-4-yl)-7-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile

4-(Morpholin-4-yl)-7-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile

Cat. No.: B11116387
M. Wt: 376.5 g/mol
InChI Key: KRDNHMUEVGJFHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Morpholin-4-yl)-7-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-7-carbonitrile is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a morpholine ring, a phenyl group, and a tetrahydrobenzothieno pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholin-4-yl)-7-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-7-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthesis techniques to ensure scalability and efficiency. Catalysts such as palladium or other transition metals may be employed to facilitate the reactions, and the process may be optimized for yield and purity through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholin-4-yl)-7-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-7-carbonitrile can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, which may have different pharmacological properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, potentially altering its activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

4-(Morpholin-4-yl)-7-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-7-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer or neurological disorders.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(Morpholin-4-yl)-7-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile: This compound shares a similar pyrimidine core and morpholine group but differs in its overall structure and specific functional groups.

    2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine: Another related compound with a thieno[3,2-d]pyrimidine core and morpholine group, used in cancer research.

Uniqueness

The uniqueness of 4-(Morpholin-4-yl)-7-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-7-carbonitrile lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its potential for diverse applications in medicinal chemistry and pharmacology makes it a valuable compound for further research and development.

Properties

Molecular Formula

C21H20N4OS

Molecular Weight

376.5 g/mol

IUPAC Name

4-morpholin-4-yl-7-phenyl-6,8-dihydro-5H-[1]benzothiolo[2,3-d]pyrimidine-7-carbonitrile

InChI

InChI=1S/C21H20N4OS/c22-13-21(15-4-2-1-3-5-15)7-6-16-17(12-21)27-20-18(16)19(23-14-24-20)25-8-10-26-11-9-25/h1-5,14H,6-12H2

InChI Key

KRDNHMUEVGJFHS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2=C1C3=C(N=CN=C3S2)N4CCOCC4)(C#N)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.